Cas no 163082-52-8 (5-fluoro-N-methylpyrimidin-2-amine)

5-Fluoro-N-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative with a methylamino substituent at the 2-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for the synthesis of biologically active molecules. The fluorine atom enhances metabolic stability and influences electronic properties, while the methylamino group provides a reactive site for further functionalization. Its well-defined structure and high purity make it suitable for use in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The compound is typically handled under standard laboratory conditions, with attention to proper safety protocols.
5-fluoro-N-methylpyrimidin-2-amine structure
163082-52-8 structure
Product Name:5-fluoro-N-methylpyrimidin-2-amine
CAS No:163082-52-8
MF:C5H6FN3
MW:127.119643688202
CID:110121
PubChem ID:11804768
Update Time:2025-06-12

5-fluoro-N-methylpyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinamine,5-fluoro-N-methyl-
    • (5-FLUORO-PYRIMIDIN-2-YL)-METHYL-AMINE
    • 5-fluoro-N-methylpyrimidin-2-amine
    • (5-Fluoro-pyrimidin-2-yl)-methylamine
    • AGN-PC-00GIN9
    • AM100330
    • KB-02159
    • 2-Pyrimidinamine, 5-fluoro-N-methyl- (9CI)
    • CS-0308543
    • AT18273
    • (5-Fluoro-pyrimidin-2-yl)methylamine
    • SB56186
    • DTXSID90472994
    • SCHEMBL14029796
    • AKOS006376808
    • 2-Pyrimidinamine, 5-fluoro-N-methyl-
    • EN300-1238543
    • 163082-52-8
    • Z1203821135
    • 5-fluoro-N-methyl-pyrimidin-2-amine
    • DB-271150
    • MDL: MFCD18816624
    • Inchi: 1S/C5H6FN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)
    • InChI Key: DNPBNIAEPZLPGJ-UHFFFAOYSA-N
    • SMILES: FC1C=NC(=NC=1)NC

Computed Properties

  • Exact Mass: 127.05468
  • Monoisotopic Mass: 127.05457537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 80.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 37.8Ų

Experimental Properties

  • PSA: 37.81

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5-fluoro-N-methylpyrimidin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:163082-52-8)5-fluoro-N-methylpyrimidin-2-amine
Order Number:A882742
Stock Status:in Stock
Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:07
Price ($):1085.0/402.0/237.0
Email:sales@amadischem.com

Additional information on 5-fluoro-N-methylpyrimidin-2-amine

Introduction to 5-Fluoro-N-methylpyrimidin-2-amine (CAS No. 163082-52-8)

5-Fluoro-N-methylpyrimidin-2-amine is a significant compound in the field of pharmaceutical chemistry, widely recognized for its versatile applications in drug development. This compound, identified by the CAS number 163082-52-8, belongs to the pyrimidine class of heterocyclic organic compounds. Pyrimidines are crucial scaffolds in medicinal chemistry due to their structural similarity to nucleic acid bases, making them indispensable in the synthesis of various therapeutic agents.

The molecular structure of 5-fluoro-N-methylpyrimidin-2-amine consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and an N-methyl group at the 2-position. The presence of the fluorine atom introduces unique electronic and steric properties to the molecule, which can significantly influence its biological activity. This feature has made it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of anticancer and antiviral drugs.

In recent years, there has been a growing interest in fluorinated pyrimidines due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atom can modulate drug-receptor interactions, leading to increased efficacy and reduced side effects. For instance, studies have shown that fluorinated pyrimidines exhibit potent inhibitory effects on various enzymes and receptors involved in cancer progression.

One of the most notable applications of 5-fluoro-N-methylpyrimidin-2-amine is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into drug molecules, researchers have developed highly specific kinase inhibitors that target aberrant signaling pathways in cancer cells. These inhibitors have shown promising results in preclinical studies, demonstrating their potential as therapeutic agents.

Moreover, the fluorine atom in 5-fluoro-N-methylpyrimidin-2-amine also enhances the compound's pharmacokinetic properties. Fluorinated compounds generally exhibit longer half-lives and better bioavailability, which are essential for effective drug delivery. This has led to increased interest in fluorinated pyrimidines as key structural elements in drug design.

The synthesis of 5-fluoro-N-methylpyrimidin-2-amine involves multi-step organic reactions, typically starting from commercially available pyrimidine derivatives. The introduction of the fluorine atom at the 5-position is achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent methylation at the 2-position is carried out using methylating agents under controlled conditions. These synthetic routes have been optimized to ensure high yield and purity, making the compound readily available for further derivatization.

In academic research, 5-fluoro-N-methylpyrimidin-2-amine has been used as a building block for designing novel therapeutic agents. Researchers have explored its potential in developing treatments for infectious diseases, particularly those caused by viruses such as influenza and HIV. The fluorine atom's ability to enhance binding affinity has been leveraged to create compounds that inhibit viral replication more effectively than existing antiviral drugs.

The pharmaceutical industry has also capitalized on the versatility of 5-fluoro-N-methylpyrimidin-2-amine by incorporating it into various drug candidates. These candidates have entered clinical trials for their efficacy against a range of diseases, including cancer and inflammatory disorders. Preliminary results from these trials have been encouraging, highlighting the compound's therapeutic potential.

The use of computational methods has further advanced the study of 5-fluoro-N-methylpyrimidin-2-amine. Molecular modeling techniques have been employed to predict how different modifications to the molecule can affect its biological activity. These predictions have guided researchers in designing more effective derivatives with enhanced pharmacological properties.

In conclusion, 5-fluoro-N-methylpyrimidin-2-amine (CAS No. 163082-52-8) is a versatile and valuable compound in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for developing novel therapeutic agents with improved efficacy and reduced side effects. Ongoing research continues to uncover new applications for this compound, solidifying its importance in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:163082-52-8)5-fluoro-N-methylpyrimidin-2-amine
A882742
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):1085.0/402.0/237.0
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